6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound characterized by a fused pyran and pyridine structure. Its molecular formula is C14H10BrClN, and it features a bromine atom at the 6-position and a 4-chlorophenyl group at the 2-position of the pyrano ring. The compound exhibits a unique arrangement of atoms that contributes to its potential biological activities and chemical reactivity.
Research indicates that derivatives of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine exhibit significant biological activities. These include:
The synthesis of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine can be achieved through several methods:
The unique structure of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine makes it valuable in various fields:
Studies on the interactions of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine with biological macromolecules have shown:
Several compounds share structural similarities with 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Bromoquinoline | Contains a quinoline ring | Exhibits strong antiviral activity |
| 4-Chlorobenzylideneacetone | A chalcone derivative | Known for its anti-inflammatory properties |
| 5-Bromo-1H-pyrrole | A five-membered heterocycle | Shows potential as a neuroprotective agent |
The uniqueness of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine lies in its dual heterocyclic structure combining both pyran and pyridine rings, which may enhance its biological activity compared to simpler analogs.
Three-component bicyclization represents an elegant and efficient approach for constructing the pyrano[2,3-b]pyridine scaffold of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine [1] [5]. This methodology involves the simultaneous formation of multiple bonds in a single operation, offering significant advantages in terms of step economy and synthetic efficiency [5] [7]. The reaction typically employs three key components: an aldehyde (such as 4-chlorobenzaldehyde), a nucleophile (often a hydroxycoumarin derivative), and a third component containing a cyano group [1] [7].
A particularly effective protocol involves the reaction of 2-aminoprop-1-ene-1,1,3-tricarbonitrile with various aldehydes and carbon-oxygen-containing nucleophiles [5] [7]. This approach enables the rapid assembly of the pyrano[2,3-b]pyridine core with the concomitant formation of two new rings and four sigma bonds in a single transformation [5] [21]. The reaction proceeds through a cascade sequence involving initial Michael addition, followed by intramolecular cyclization and subsequent aromatization [1] [7].
Table 3: Three-Component Bicyclization Approaches for Pyrano[2,3-b]pyridine Synthesis
| Aldehyde | Nucleophile | Catalyst | Solvent | Time (min) | Yield (%) | Product |
|---|---|---|---|---|---|---|
| Benzaldehyde | 4-Hydroxycoumarin | Piperidine | Ethanol | 30 | 86 | Pyrano[2,3-b]pyridine |
| 4-Chlorobenzaldehyde | 4-Hydroxy-6-methylcoumarin | Piperidine | Ethanol | 25 | 82 | Pyrano[2,3-b]pyridine |
| 4-Methoxybenzaldehyde | 4-Hydroxy-7-methoxycoumarin | L-Proline | Water | 40 | 78 | Pyrano[2,3-b]pyridine |
| 3-Nitrobenzaldehyde | 4-Hydroxycoumarin | DABCO | Ethanol/Water | 35 | 75 | Pyrano[2,3-b]pyridine |
| 2-Furaldehyde | 4-Hydroxycoumarin | Piperidine | Ethanol | 30 | 80 | Pyrano[2,3-b]pyridine |
| Cinnamaldehyde | 4-Hydroxycoumarin | L-Proline | Water | 45 | 72 | Pyrano[2,3-b]pyridine |
For the synthesis of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine, 4-chlorobenzaldehyde serves as the optimal aldehyde component, providing the 4-chlorophenyl substituent at the 2-position of the final product [1] [5]. The reaction with 4-chlorobenzaldehyde and 4-hydroxy-6-methylcoumarin, catalyzed by piperidine in ethanol, proceeds efficiently with a yield of 82% in just 25 minutes [5] [34].
The mechanism of this three-component bicyclization has been extensively studied [1] [7]. Initial formation of a Knoevenagel adduct between the aldehyde and the active methylene compound is followed by Michael addition of the nucleophile [1] [34]. Subsequent intramolecular cyclization and aromatization complete the formation of the pyrano[2,3-b]pyridine scaffold [5] [7]. This mechanistic pathway is supported by the isolation and characterization of key intermediates, providing valuable insights into the reaction trajectory [1] [34].
The versatility of this approach is demonstrated by its compatibility with a wide range of aldehydes and nucleophiles, allowing for the introduction of diverse substituents on the pyrano[2,3-b]pyridine core [5] [21]. This flexibility is particularly valuable for the synthesis of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine, where specific substitution patterns are required [5] [7].
Microwave-assisted synthesis has emerged as a powerful tool for the efficient construction of pyrano[2,3-b]pyridine scaffolds, including 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine [5] [8]. This approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity [8] [19]. The application of microwave irradiation facilitates rapid and uniform heating of reaction mixtures, accelerating the formation of the heterocyclic framework [19] [22].
For the synthesis of pyrano[2,3-b]pyridine derivatives, microwave-assisted protocols typically employ similar components as traditional methods but achieve completion in minutes rather than hours [5] [8]. The reaction of 4-chlorobenzaldehyde with appropriate nucleophiles and cyano-containing components under microwave conditions provides an expedient route to 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine with enhanced efficiency [8] [22].
Table 4: Optimization of Microwave-Assisted Synthesis Parameters
| Power (W) | Temperature (°C) | Time (min) | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 100 | 80 | 15 | Ethanol | L-Proline | 65 | 92 |
| 150 | 100 | 12 | Water | DABCO | 72 | 94 |
| 200 | 120 | 10 | DMF | Piperidine | 85 | 96 |
| 250 | 140 | 8 | Solvent-free | Silica gel | 80 | 90 |
| 300 | 160 | 6 | Ionic liquid | ZnO | 78 | 93 |
| 350 | 180 | 5 | PEG-400 | K2CO3 | 70 | 91 |
The data reveals that optimal conditions for microwave-assisted synthesis involve moderate power (200 W), temperatures around 120°C, and reaction times of approximately 10 minutes [8] [22]. Under these conditions, yields of up to 85% can be achieved with excellent product purity (96%) [19] [22]. Dimethylformamide (DMF) proves to be the most effective solvent, likely due to its high dielectric constant and ability to efficiently absorb microwave energy [8] [19].
Table 5: Detailed Optimization of Microwave-Assisted Synthesis Parameters
| Parameter | Range Studied | Optimal Value | Effect on Yield | Effect on Purity |
|---|---|---|---|---|
| Power | 100-400 W | 200-250 W | Moderate increase up to 250W, then decrease | Higher power reduces purity |
| Temperature | 80-200°C | 120-140°C | Significant increase up to 140°C, then decomposition | Higher temperatures reduce purity |
| Reaction Time | 2-30 min | 5-10 min | Optimal at 8-10 min, longer times cause decomposition | Longer times reduce purity |
| Solvent | Various (polar/non-polar) | DMF or solvent-free | Polar solvents with high boiling points preferred | Solvent-free conditions may reduce purity |
| Catalyst Loading | 1-20 mol% | 5-10 mol% | Plateau after 10 mol% | Higher loading may introduce impurities |
| Concentration | 0.05-0.5 M | 0.2 M | Higher concentrations reduce selectivity | Higher concentrations reduce purity |
| Stirring Rate | 300-1200 rpm | 600 rpm | Minimal effect above 600 rpm | Minimal effect |
The choice of catalyst also significantly influences reaction outcomes [8] [19]. Piperidine emerges as the preferred catalyst for microwave-assisted synthesis of pyrano[2,3-b]pyridine derivatives, providing an optimal balance of reactivity and selectivity [19] [22]. For the specific synthesis of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine, the combination of piperidine catalyst with DMF solvent under microwave irradiation (200 W, 120°C, 10 min) represents the most efficient protocol [8] [22].
Mechanistically, microwave-assisted synthesis follows similar pathways to conventional heating methods but with accelerated reaction kinetics [8] [19]. The enhanced reaction rates are attributed to both thermal effects (rapid heating) and specific microwave effects (selective heating of polar molecules) [19] [22]. These factors collectively contribute to the superior performance of microwave-assisted protocols for the synthesis of complex heterocycles like 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine [8] [22].
The stereoselective synthesis of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine presents significant challenges due to the presence of multiple stereogenic centers within the molecular framework [12] [24]. Achieving high levels of stereoselectivity requires careful optimization of reaction conditions and the selection of appropriate catalytic systems [24] [27]. Several approaches have been developed to address these challenges, each offering distinct advantages in terms of efficiency and stereochemical control [12] [27].
Asymmetric organocatalysis has emerged as a powerful strategy for the stereoselective construction of pyrano[2,3-b]pyridine scaffolds [24] [36]. Cinchona alkaloid derivatives and thiourea-based catalysts have demonstrated particular efficacy in controlling the stereochemical outcome of key bond-forming events [27] [36]. These catalysts operate through hydrogen-bonding interactions and the formation of well-defined transition states, enabling high levels of stereoinduction [24] [36].
Table 6: Optimization of Stereoselective Routes
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr ratio | ee (%) |
|---|---|---|---|---|---|---|
| L-Proline | DCM | 0 | 24 | 75 | 95:5 | 92 |
| D-Proline | THF | -10 | 36 | 70 | 92:8 | 90 |
| Quinine | Toluene | -20 | 48 | 68 | 90:10 | 88 |
| BINAP-Pd | Acetonitrile | 25 | 12 | 82 | 98:2 | 96 |
| Cinchonidine | Ethyl acetate | 10 | 18 | 78 | 94:6 | 94 |
| Thiourea | Methanol | 5 | 30 | 65 | 88:12 | 86 |
The data reveals that metal-based catalytic systems, particularly BINAP-Pd complexes, provide superior stereoselectivity (98:2 diastereomeric ratio, 96% enantiomeric excess) along with good yields (82%) [12] [27]. These catalysts operate under relatively mild conditions (room temperature, 12 hours) and are compatible with a range of solvents, with acetonitrile emerging as the optimal choice [24] [27].
Table 7: Methods for Stereoselective Synthesis of Pyrano[2,3-b]pyridines
| Method | Catalyst/Reagent | Conditions | Typical dr | Typical ee (%) |
|---|---|---|---|---|
| Asymmetric Organocatalysis | Cinchona alkaloids, Thioureas | Low temperature (-20 to 0°C), Polar solvents | 90:10 to 98:2 | 85-95 |
| Chiral Auxiliary | Chiral amines, Chiral alcohols | Room temperature, Various solvents | 85:15 to 95:5 | 70-90 |
| Chiral Metal Complexes | BINAP-Pd, Chiral Rh complexes | Variable temperatures, Inert atmosphere | 92:8 to >99:1 | 90-99 |
| Kinetic Resolution | Lipases, Chiral phosphoric acids | 30-40°C, Organic solvents | 80:20 to 90:10 | 80-95 |
| Dynamic Kinetic Resolution | Ru-BINAP/base system | Elevated temperatures (40-80°C) | 95:5 to >99:1 | 90-98 |
| Substrate-Controlled | Chiral pool starting materials | Controlled by substrate geometry | 70:30 to 90:10 | 60-85 |
For the specific synthesis of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine, chiral metal complexes offer the most promising approach [12] [24]. The use of BINAP-Pd catalysts in acetonitrile at room temperature provides the target compound with excellent stereoselectivity (>95:5 diastereomeric ratio, >95% enantiomeric excess) [24] [27]. This approach leverages the coordination of the metal center to key functional groups within the substrate, creating a well-defined chiral environment for the bond-forming events [12] [27].
The mechanism of stereoinduction has been extensively studied through both experimental and computational methods [24] [36]. Key factors influencing stereoselectivity include the nature of the chiral ligand, the electronic properties of the substrate, and the reaction conditions (particularly temperature and solvent) [27] [36]. Lower temperatures generally favor enhanced stereoselectivity but at the cost of extended reaction times and potentially reduced yields [24] [36].
The partition coefficient (LogP) of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine has been determined to be 4.56380, indicating a highly lipophilic character [1]. This value suggests significant preference for organic phases over aqueous phases, which is consistent with the compound's molecular structure containing both aromatic and heterocyclic moieties along with halogen substituents.
The LogP value of 4.56380 places this compound in the moderate to high lipophilicity range, which has important implications for its physicochemical behavior [1]. When compared to related pyrano[2,3-b]pyridine derivatives, the target compound shows increased lipophilicity relative to the unsubstituted phenyl analog 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine, which exhibits a LogP of 3.99100 [2]. This increase can be attributed to the presence of the 4-chloro substituent on the phenyl ring, which contributes additional hydrophobic character.
The polar surface area of the compound is calculated to be 22.12 Ų [1], which is relatively low and consistent with the high LogP value. This small polar surface area indicates limited hydrogen bonding capacity and reduced water solubility. The combination of high LogP and low polar surface area suggests that the compound would exhibit poor aqueous solubility, necessitating the use of organic solvents or cosolvents for analytical and preparative work.
Research on fluorination motifs has demonstrated that the introduction of halogen substituents can significantly impact lipophilicity trends [3]. The context-dependent nature of these effects means that the specific positioning and electronic environment of the chlorine and bromine substituents in the target compound contribute to its overall lipophilic character.
The thermal characteristics of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine include a boiling point of 427.1°C at 760 mmHg and a flash point of 212.1°C [1]. These elevated thermal parameters indicate significant thermal stability, which is typical for aromatic heterocyclic compounds with fused ring systems.
The high boiling point of 427.1°C suggests strong intermolecular forces and molecular rigidity within the crystal lattice structure [1]. This thermal stability is comparable to other brominated pyrano[2,3-b]pyridine derivatives, where the 6-bromo-2-phenyl analog exhibits a boiling point of 404°C [2], and the 6-bromo-2-(3,4-dichlorophenyl) derivative shows an even higher boiling point of 453.4°C [4].
Differential scanning calorimetry and thermogravimetric analysis represent the standard methods for comprehensive thermal characterization of heterocyclic compounds [5] [6]. These techniques typically operate across temperature ranges from room temperature to 600°C for DSC and up to 1000°C for TGA, providing detailed information about melting points, glass transitions, crystallization events, and decomposition temperatures [5].
Studies of nitrogen-containing heterocycles have shown that decomposition temperatures can vary widely, with some compounds showing thermal stability up to 270°C before decomposition [6] [7]. The structural similarity of pyrano[2,3-b]pyridine derivatives to other nitrogen heterocycles suggests that the target compound would likely maintain stability well above its flash point until reaching decomposition temperatures in the range of 250-350°C.
The vapor pressure of 4.2×10⁻⁷ mmHg at 25°C indicates extremely low volatility at ambient conditions [1], which is consistent with the compound's high molecular weight (324.60 g/mol) and strong intermolecular interactions. This low volatility contributes to the compound's thermal stability and handling characteristics.
The pyridine nitrogen in the pyrano[2,3-b]pyridine ring system represents the primary basic site in 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine. While specific pKa values have not been experimentally determined for this compound, structural analysis and comparison with related pyridine derivatives provides insight into its expected acid-base behavior.
Substituted pyridines show significant variation in their pKa values depending on the electronic nature and position of substituents [8] [9]. The parent pyridine exhibits a pKa of 5.23 in water at 25°C [8] [10]. Electron-withdrawing substituents such as halogens generally decrease the basicity of the pyridine nitrogen, while electron-donating substituents increase basicity [9] [11].
The presence of the 6-bromo substituent on the pyridine ring would be expected to exert a significant electron-withdrawing effect, substantially reducing the basicity of the nitrogen atom [9]. Chloropyridines demonstrate this effect clearly, with 2-chloropyridine showing a dramatically reduced pKa of 0.72, 3-chloropyridine exhibiting a pKa of 2.84, and 4-chloropyridine having a pKa of 3.83 [8]. The 6-position in the pyrano[2,3-b]pyridine system corresponds to the 4-position in simple pyridine numbering.
Computational studies using density functional theory methods have shown that the WB97XD method with 6-31+G(d,p) basis sets provides accurate pKa predictions for pyridine derivatives [11]. These calculations indicate that halogen substitution at positions adjacent to the nitrogen atom can reduce pKa values by 2-4 units compared to the parent compound [9].
The fused pyrano ring system would also influence the electronic environment of the pyridine nitrogen through conjugation effects. The oxygen atom in the pyrano ring can participate in resonance interactions that may further modulate the basicity of the pyridine nitrogen [12]. Based on structural comparisons with related heterocyclic systems, the estimated pKa of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine would likely fall in the range of 2-4, significantly lower than the parent pyridine.
The chromatographic behavior of 6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine can be predicted based on its physicochemical properties and comparison with related heterocyclic compounds. The high LogP value of 4.56380 indicates strong retention on reversed-phase chromatographic systems [1].
In reversed-phase high-performance liquid chromatography, the retention factor (k) of a compound is directly related to its lipophilicity and affinity for the stationary phase [13]. Compounds with LogP values above 4 typically exhibit strong retention on C18 columns, requiring mobile phases with high organic content (70-90% acetonitrile or methanol) to achieve reasonable retention times [13].
The aromatic character of the compound, with its extended conjugated system including both the pyridine and phenyl rings, would contribute to strong π-π interactions with the stationary phase [14]. The presence of halogen substituents (bromine and chlorine) would further enhance retention through additional hydrophobic interactions [15].
Typical HPLC conditions for heterocyclic compounds include acetonitrile/water mobile phases in ratios of 50:50 to 80:20, C18 reversed-phase columns, and detection at 254 nm or 280 nm [16] [17]. For the target compound, an acetonitrile/water ratio of 75:25 to 85:15 would likely be required to achieve optimal retention times in the range of 5-15 minutes.
The pH of the mobile phase would significantly influence the retention behavior if the compound becomes protonated under acidic conditions [14]. Given the expected low pKa (2-4) of the pyridine nitrogen, the compound would exist primarily in its neutral form at physiological pH, but could become protonated under strongly acidic conditions (pH < 2).
Temperature effects on retention are generally predictable, with higher column temperatures leading to decreased retention times [15]. The strong retention characteristics of this compound would make it suitable for temperature programming methods if faster analysis times are required.